molecular formula C10H13F2N B2703654 (2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine CAS No. 2248198-51-6

(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine

Cat. No. B2703654
CAS RN: 2248198-51-6
M. Wt: 185.218
InChI Key: AWZIIZMRFWIZBS-SSDOTTSWSA-N
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Description

(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of amphetamine derivatives. It is commonly known as 'fluoromethamphetamine' or 'FMA'. This compound has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. The purpose of

Mechanism of Action

The mechanism of action of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves the inhibition of monoamine transporters, including dopamine and norepinephrine transporters. This inhibition leads to an increase in the release of dopamine and norepinephrine in the brain, which can lead to increased wakefulness, alertness, and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine include increased dopamine and norepinephrine release in the brain, which can lead to increased wakefulness, alertness, and euphoria. Additionally, this compound has been shown to increase heart rate, blood pressure, and body temperature, which are common effects of other amphetamine derivatives.

Advantages and Limitations for Lab Experiments

One advantage of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine for lab experiments is its potential use as a research tool for studying the mechanisms of action of amphetamine derivatives. Additionally, this compound has been reported to exhibit a longer half-life compared to other amphetamine derivatives, which could be advantageous for certain studies. However, one limitation of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine is its potential for abuse and addiction, which could pose ethical concerns for researchers.

Future Directions

There are several future directions for the study of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine. One potential direction is the investigation of its potential therapeutic use in the treatment of ADHD and narcolepsy. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential for abuse and addiction. Other future directions could include the development of new synthesis methods for ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine and the study of its potential use as a research tool for studying the mechanisms of action of amphetamine derivatives.

Synthesis Methods

The synthesis method of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves the reaction of 2,5-difluorophenylacetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then purified by recrystallization to obtain pure ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine. This synthesis method has been reported in the literature and has been used by researchers to obtain the compound for various studies.

Scientific Research Applications

((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit stimulant properties similar to other amphetamine derivatives. Studies have shown that this compound can increase the release of dopamine and norepinephrine in the brain, which can lead to increased wakefulness, alertness, and euphoria. Additionally, ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

(2R)-3-(2,5-difluorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(6-13)4-8-5-9(11)2-3-10(8)12/h2-3,5,7H,4,6,13H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZIIZMRFWIZBS-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C(C=CC(=C1)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine

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